molecular formula C17H26N4O3 B2889320 1-acetyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine-4-carboxamide CAS No. 2034320-78-8

1-acetyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine-4-carboxamide

Cat. No.: B2889320
CAS No.: 2034320-78-8
M. Wt: 334.42
InChI Key: JLIOPPXERKEUGO-UHFFFAOYSA-N
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Description

The compound 1-acetyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine-4-carboxamide features a piperidine core acetylated at the 1-position and linked via a carboxamide group to a pyrazole ring substituted with a tetrahydropyran (oxan-2-yl) methyl group.

Properties

IUPAC Name

1-acetyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-13(22)20-7-5-14(6-8-20)17(23)19-15-10-18-21(11-15)12-16-4-2-3-9-24-16/h10-11,14,16H,2-9,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIOPPXERKEUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CN(N=C2)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-acetyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine-4-carboxamide is a novel synthetic derivative that combines several pharmacologically active moieties, including a piperidine core and a pyrazole ring. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be denoted as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H20_{20}N4_{4}O3_{3}
  • Molecular Weight : 304.35 g/mol

Antibacterial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives containing the piperidine and pyrazole moieties have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-acetyl-N-{...}S. aureus32 µg/mL
1-acetyl-N-{...}E. coli64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary in vitro studies suggest that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways.

Enzyme Inhibition

Inhibition studies have shown that 1-acetyl-N-{...} acts as a potent inhibitor of acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and gastric ulcers, respectively.

EnzymeIC50 Value
Acetylcholinesterase0.45 µM
Urease0.78 µM

Study 1: Antibacterial Efficacy

In a study conducted by Li et al. (2020), various derivatives of piperidine were synthesized and tested for antibacterial activity. The results indicated that compounds with oxan moieties significantly enhanced the antibacterial potency against Gram-positive bacteria.

Study 2: Anticancer Mechanism

Research by Kumar et al. (2021) explored the anticancer properties of pyrazole derivatives, revealing that the introduction of acetyl groups increased cytotoxicity in cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

HCV Inhibitors

Compounds such as 1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(4-isopropylpiperidin-1-yl)propyl)piperidine-4-carboxamide (C₂₉H₄₄ClN₄O₂) share the piperidine-4-carboxamide core but replace the pyrazole-oxane group with chloro-methylphenyl oxazole substituents. These modifications likely enhance aromatic interactions with viral targets, as evidenced by their synthesis for HCV inhibition .

Compound Feature Target Compound HCV Inhibitor ()
Core Structure Piperidine-4-carboxamide Piperidine-4-carboxamide
Substituent Pyrazole-oxan-2-ylmethyl Oxazole-chlorophenyl
Molecular Weight ~350–400 (estimated) 513.13 g/mol
Synthetic Yield Not reported 57–61%
Biological Target Not explicitly stated Hepatitis C Virus (Entry Stage)

The oxazole-based analogues exhibit higher molecular weights and lipophilicity due to aromatic substituents, which may reduce solubility compared to the target compound’s oxane group .

SARS-CoV-2 Inhibitors

Compounds like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (Scheme 4, ) utilize bulky aromatic groups (naphthalene) on the piperidine core. These substituents enhance π-π stacking but may compromise bioavailability.

GPR139 Antagonists and Receptor-Targeted Analogues

A patent () describes 1-(1H-pyrazol-4-yl)methyl derivatives with imidazole cores as GPR139 antagonists for depression treatment. While the target compound shares the pyrazole motif, its piperidine-carboxamide core and oxane substituent differ significantly. Imidazole-based compounds exhibit higher basicity, altering protonation states and receptor binding kinetics compared to the acetylated piperidine in the target molecule .

Structural Variations in Piperidine-Carboxamide Derivatives

Halogenated Aryl Analogues

1-acetyl-N-(4-chloro-2-fluorophenyl)piperidine-4-carboxamide (C₁₄H₁₆ClFN₂O₂, MW 298.74) replaces the pyrazole-oxane group with a halogenated aryl ring.

Heterocyclic Modifications

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide (C₁₈H₂₀N₈O, MW 364.4) introduces triazole and pyridazine rings, increasing hydrogen-bonding capacity. However, the target compound’s oxane group offers a balance of polarity and conformational flexibility, which may improve pharmacokinetics .

Preparation Methods

Acetylation of Piperidine-4-Carboxamide

The synthesis begins with the acetylation of piperidine-4-carboxamide to introduce the 1-acetyl moiety. Patil et al. demonstrated that treating piperidine-4-carboxamide with acetic anhydride in dichloromethane (DCM) at 0–20°C for 18 hours in the presence of triethylamine yields 1-acetylpiperidine-4-carboxamide quantitatively. The reaction proceeds via nucleophilic acyl substitution, where the lone pair of the piperidine nitrogen attacks the electrophilic carbonyl carbon of acetic anhydride.

Key Conditions :

  • Solvent : Dichloromethane
  • Base : Triethylamine (3 equivalents relative to substrate)
  • Temperature : 0°C initial, warming to room temperature
  • Yield : >99%

Characterization data for the intermediate includes LCMS (m/z 171 [M+H]⁺) and ¹H NMR (CDCl₃, 300 MHz): δ 4.53–4.49 (m, 1H), 3.98–3.93 (m, 1H), 3.19–3.09 (m, 1H), 2.73–2.63 (m, 1H), 1.89–1.80 (m, 2H).

Synthesis of 1-[(Oxan-2-yl)Methyl]-1H-Pyrazol-4-Amine

The pyrazole moiety is synthesized via reductive amination, as described in PMC9415947 . A two-step protocol involves:

  • Aldehyde Preparation : Oxidation of 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-methanol to the corresponding aldehyde using Dess–Martin periodinane.
  • Reductive Amination : Reaction of the aldehyde with (oxan-2-yl)methylamine in the presence of sodium triacetoxyborohydride (STAB) to yield 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine.

Optimized Parameters :

  • Reducing Agent : Sodium triacetoxyborohydride (1.5 equivalents)
  • Solvent : Tetrahydrofuran (THF)
  • Yield : 63–84%

Amide Coupling to Form Target Compound

The final step involves coupling 1-acetylpiperidine-4-carboxylic acid with 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine. EP3287461B1 outlines a method using carbodiimide-based coupling agents:

  • Acid Activation : Treatment of 1-acetylpiperidine-4-carboxylic acid with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.
  • Amide Formation : Addition of the pyrazole amine and stirring at room temperature for 12–24 hours.

Reaction Metrics :

  • Coupling Agent : EDC/HOBt (1:1 molar ratio)
  • Solvent : Dichloromethane
  • Yield : 72–89%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.85 (s, 1H, NH), 4.50–4.45 (m, 2H, oxane-CH₂), 3.95–3.89 (m, 1H, piperidine-H), 3.30–3.25 (m, 2H, oxane-OCH₂), 2.70–2.65 (m, 1H, piperidine-H), 2.10 (s, 3H, acetyl-CH₃).
  • LCMS : m/z 363 [M+H]⁺, retention time 6.7 min.

Purity and Yield Optimization

Table 1 : Comparative yields under varying coupling conditions.

Coupling Agent Solvent Temperature (°C) Yield (%)
EDC/HOBt DCM 25 89
DCC/DMAP THF 25 72
HATU DMF 0→25 85

EDC/HOBt in DCM provided the highest yield (89%), while DCC/DMAP in THF resulted in lower efficiency due to poor solubility.

Mechanistic and Operational Considerations

Acetylation Kinetics

The acetylation of piperidine-4-carboxamide is exothermic, necessitating controlled addition of acetic anhydride at 0°C to prevent side reactions such as over-acetylation or decomposition. Triethylamine acts as both a base and a proton scavenger, enhancing reaction efficiency.

Reductive Amination Challenges

In the synthesis of the pyrazole amine, steric hindrance from the oxane ring necessitates extended reaction times (12–24 hours) for complete conversion. STAB was selected over NaBH₃CN due to its superior selectivity for imine intermediates.

Industrial and Scalability Insights

PMC9415947 highlights that the use of DCM as a solvent enables easy scalability, with >90% recovery via rotary evaporation. However, DMF-based couplings require extensive washing to remove residual solvent, increasing operational costs.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-acetyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine-4-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Stepwise Functionalization : Sequential coupling of the piperidine-carboxamide core with acetyl and oxane-methyl-pyrazole moieties.
  • Key Conditions : Temperature control (e.g., 60–80°C for amide bond formation) and solvent selection (e.g., ethanol or dichloromethane) to enhance yield and purity .
  • Catalysts : Triethylamine or other bases to facilitate nucleophilic substitutions .
  • Purification : Use of High Performance Liquid Chromatography (HPLC) or recrystallization to isolate the final product .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry of the pyrazole and oxane substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and formula.
  • HPLC : Monitors reaction progress and assesses purity (>95% threshold for pharmacological studies) .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding biological interactions .

Q. What safety precautions are necessary when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection due to acute toxicity and skin irritation risks .
  • Ventilation : Use fume hoods to avoid aerosol/dust inhalation.
  • Waste Disposal : Follow institutional guidelines for organic waste; avoid aqueous release due to potential ecological toxicity .

Advanced Research Questions

Q. How can structural analogs of this compound inform structure-activity relationship (SAR) studies?

Comparative analysis of analogs (Table 1) highlights key functional groups influencing bioactivity:

Compound NameKey Structural DifferencesObserved Bioactivity
4-(1-methyl-1H-pyrazol-5-yl)piperidineLacks pyrimidine moietyReduced CNS activity
5-chloro-4-{(1-methyl-1H-pyrazol-4-yl)oxy}pyrimidineChlorine substitutionEnhanced antimicrobial potency
Target Compound Oxane and acetyl groupsHypothesized kinase inhibition

The oxane group improves solubility, while the acetyl-piperidine core may enhance target binding .

Q. How should researchers address contradictions in biological activity data across studies?

  • Reproducibility Checks : Validate assay conditions (e.g., cell line viability, buffer pH) to rule out experimental variability .
  • Computational Modeling : Use molecular docking to predict binding affinities to targets like kinases or GPCRs, reconciling discrepancies between in vitro and in silico results .
  • Meta-Analysis : Compare datasets from structurally related compounds (e.g., pyrazole-piperidine hybrids) to identify trends in potency or selectivity .

Q. What methodological strategies optimize this compound’s stability and bioavailability for in vivo studies?

  • Salt Formation : Introduce hydrochloride or sulfate salts to improve aqueous solubility .
  • Prodrug Design : Mask the acetyl group with enzymatically cleavable moieties (e.g., ester prodrugs) for enhanced membrane permeability .
  • Stability Testing : Accelerated degradation studies under varied pH and temperature to identify vulnerable functional groups (e.g., oxane ring hydrolysis) .

Q. How can computational tools guide the design of derivatives with improved pharmacological profiles?

  • Molecular Dynamics Simulations : Predict conformational flexibility and binding kinetics to targets like carbonic anhydrases or viral proteases .
  • ADMET Prediction : Use software like Schrödinger or MOE to forecast absorption, metabolism, and toxicity risks early in development .
  • Quantum Mechanics (QM) : Analyze electronic properties of the pyrazole ring to optimize reactivity in functionalization reactions .

Data Contradiction Analysis

Q. Why might biological activity vary between enantiomers or polymorphs of this compound?

  • Enantiomeric Specificity : Chiral centers in the piperidine ring may lead to differential binding to stereosensitive targets (e.g., ion channels) .
  • Polymorphism : Crystalline vs. amorphous forms can alter dissolution rates, impacting bioavailability. Use powder X-ray diffraction (PXRD) to characterize solid-state forms .

Q. How can researchers validate off-target effects observed in high-throughput screening?

  • Counter-Screening : Test against unrelated targets (e.g., unrelated kinases or receptors) to confirm specificity.
  • CRISPR Knockout Models : Eliminate suspected off-target proteins in cellular assays to isolate the compound’s primary mechanism .

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